methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
“Methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C18H16FNO4S . It has an average mass of 361.387 Da and a monoisotopic mass of 361.078400 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, has been reported . The synthesis involves various chemical reactions and the use of different functional groups attached to the ring, which are responsible for the activity of the compound .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . For instance, the reaction of an iminyl radical initially generates by a single-electron-transfer (SET) process .Scientific Research Applications
Synthesis and Molecular Characterization
The compound is subject to research interest for its synthesis and structural elucidation. Ukrainets et al. (2017) explored the synthesis and molecular structure of a closely related compound, emphasizing the transformation during crystallization and the impact of molecular packing on structural angles. This study contributes to understanding the synthetic pathways and molecular characteristics of benzothiazine derivatives, providing insights into their potential applications in medicinal chemistry and materials science (Ukrainets, Petrushova, Sim, & Grinevich, 2017).
Precursor for Anti-Osteoarthritis Derivatives
Vidal et al. (2006) demonstrated the utility of a structurally similar compound as a precursor in the synthesis of quaternary ammonium derivatives with potential anti-osteoarthritis properties. This research showcases the application of benzothiazine derivatives in developing new therapeutic agents for osteoarthritis, highlighting their significance in drug discovery (Vidal, Madelmont, & Mounetou, 2006).
Analgesic and Anti-inflammatory Properties
Ukrainets et al. (2018) investigated the analgesic and anti-inflammatory effects of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate derivatives. Their study revealed that specific polymorphic forms of these compounds exhibit significant analgesic and anti-inflammatory activities, surpassing well-known drugs like Piroxicam and Meloxicam. This research opens up new avenues for the development of analgesic and anti-inflammatory medications based on benzothiazine derivatives (Ukrainets, Burian, Baumer, Shishkina, Sidorenko, Tugaibei, Voloshchuk, & Bondarenko, 2018).
Antimicrobial and Antioxidant Activities
Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and evaluated their antibacterial and DPPH radical scavenging activities. The study highlights the potential of benzothiazine derivatives as agents in combating microbial infections and oxidative stress, further emphasizing their versatility in pharmaceutical applications (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).
Novel Synthetic Approaches and Derivatives
Research by Lega et al. (2016) on multicomponent synthesis of benzothiazine derivatives sheds light on novel synthetic routes and the potential for creating diverse compounds with varied biological activities. Their work provides a foundation for further exploration of benzothiazine derivatives in various scientific domains, including organic synthesis and medicinal chemistry (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Future Directions
The future directions for research on “methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases could be a potential area of research .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets such as ampa receptors .
Mode of Action
It is known that similar compounds can act as positive allosteric modulators of ampa receptors .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Similar compounds have been reported to exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
methyl 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-12-5-4-6-14(9-12)20-11-17(18(21)24-2)25(22,23)16-8-7-13(19)10-15(16)20/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGTXCHCPMOBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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